molecular formula C15H10FNO3 B15059739 Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B15059739
M. Wt: 271.24 g/mol
InChI Key: QUQTXXCZBBKJQL-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that contains a furo[3,2-c]pyridine core with a fluorophenyl substituent at the 4-position and a methyl ester group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the construction of the furo[3,2-c]pyridine core followed by the introduction of the fluorophenyl and methyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate
  • Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
  • Methyl 1H-pyrrolo[2’,3’:4,5]furo[3,2-c]pyridine-2-carboxylate

Uniqueness

Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(5-6-20-13)14(17-12)9-3-2-4-10(16)7-9/h2-8H,1H3

InChI Key

QUQTXXCZBBKJQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC(=CC=C3)F

Origin of Product

United States

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